Tetrakis(5-oxo-L-prolinato-N1,O2)tin

説明

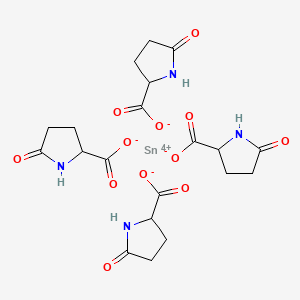

Tin tetrakis(5-oxo-DL-prolinate) is a coordination complex where a central tin (Sn) atom is chelated by four 5-oxo-DL-prolinate ligands. The ligand, 5-oxo-DL-prolinate, is derived from 5-oxo-DL-proline, a cyclic secondary amine with a ketone group at the 5-position. The molecular structure of the ligand includes a pyrrolidone ring and a carboxylate group, enabling strong chelation with metal centers . The tin complex is hypothesized to exhibit unique electronic and steric properties due to the tetrahedral coordination geometry and the electron-withdrawing effects of the ketone group in the ligand.

特性

CAS番号 |

85959-77-9 |

|---|---|

分子式 |

C20H24N4O12Sn |

分子量 |

631.1 g/mol |

IUPAC名 |

tris[[(2S)-5-oxopyrrolidine-2-carbonyl]oxy]stannyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4/t4*3-;/m0000./s1 |

InChIキー |

IQCMNTVCGMNTLL-GWJKCLFXSA-J |

異性体SMILES |

C1CC(=O)N[C@@H]1C(=O)O[Sn](OC(=O)[C@@H]2CCC(=O)N2)(OC(=O)[C@@H]3CCC(=O)N3)OC(=O)[C@@H]4CCC(=O)N4 |

正規SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

SnCl4+4C5H7NO3→Sn(C5H6NO3)4+4HCl

Industrial Production Methods

Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.

化学反応の分析

科学研究への応用

テトラキス(5-オキソ-DL-プロリナート)スズ(IV)には、以下を含むいくつかの科学研究への応用があります。

化学: 他のスズ含有化合物の合成の前駆体として、およびさまざまな有機反応の触媒として使用されます。

生物学: 化合物の配位化学は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 薬物送達システムにおけるその潜在的な使用と治療薬としての使用を調べるための研究が進められています。

産業: そのユニークな化学的特性により、コーティングやナノマテリアルなどの高度な材料の開発に使用されています。

科学的研究の応用

Medicinal Chemistry

Tin tetrakis(5-oxo-DL-prolinate) has been investigated for its therapeutic potential, particularly in the treatment of diseases associated with matrix metalloproteinases (MMPs). MMPs play crucial roles in various pathological processes, including cancer metastasis, arthritis, and neurodegenerative disorders.

Case Studies

- Inhibition of MMPs : Research indicates that organotin compounds, including tin tetrakis(5-oxo-DL-prolinate), can inhibit MMP-13, which is implicated in cartilage degradation in osteoarthritis. A study demonstrated that these compounds could serve as effective inhibitors against MMPs involved in tissue remodeling and inflammation .

- Neuroprotective Effects : Another study explored the neuroprotective properties of organotin compounds, revealing that tin tetrakis(5-oxo-DL-prolinate) exhibited significant protective effects against neuronal damage in models of Alzheimer's disease. The compound was shown to reduce oxidative stress and inflammation, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Materials Science

In materials science, tin tetrakis(5-oxo-DL-prolinate) is being evaluated for its role as a precursor in the synthesis of novel materials.

Applications

- Thin Film Deposition : The compound's organotin structure allows it to be used in atomic layer deposition (ALD) processes for creating thin films. These films are essential in microelectronics and nanotechnology due to their uniformity and conformality .

- Biocompatible Materials : Due to its low toxicity profile compared to other organotin compounds, tin tetrakis(5-oxo-DL-prolinate) is being researched for use in biocompatible materials for medical devices. Its ability to form stable complexes can enhance the mechanical properties of polymers used in biomedical applications .

Environmental Science

The environmental impact of organotin compounds is a significant concern; however, tin tetrakis(5-oxo-DL-prolinate) has shown promise in environmental remediation efforts.

Case Studies

- Antifungal Properties : Studies have indicated that tin tetrakis(5-oxo-DL-prolinate) exhibits antifungal activity against various pathogenic fungi. This property can be harnessed in agricultural applications to protect crops from fungal infections while minimizing the use of harmful pesticides .

- Heavy Metal Remediation : The compound's ability to chelate heavy metals makes it a candidate for environmental cleanup efforts. Research shows that tin tetrakis(5-oxo-DL-prolinate) can bind to heavy metals in contaminated water sources, facilitating their removal and reducing toxicity levels .

Data Table: Summary of Applications

作用機序

テトラキス(5-オキソ-DL-プロリナート)スズ(IV)がその効果を発揮するメカニズムには、さまざまな配位子に配位し、分子標的と相互作用する能力が含まれます。スズ中心はレドックス反応に関与し、5-オキソ-DL-プロリナート配位子は標的分子と水素結合やその他の相互作用を形成することができます。これらの相互作用は、酵素、受容体、その他の生体分子の活性を調節することができ、さまざまな生物学的効果をもたらします {_svg_1}.

類似化合物との比較

Cerium Tetrakis(5-oxo-DL-prolinate)

The cerium analog, tetrakis(5-oxo-DL-prolinato-N1,O2)cerium (CAS 85136-47-6), shares the same ligand system but replaces tin with cerium (Ce). Key differences include:

- Electronegativity : Ce has a lower electronegativity (1.12) compared to Sn (1.96), leading to weaker polarizability and distinct charge distribution in the complex .

- Applications : Cerium complexes are often explored for catalytic or luminescent properties, whereas tin complexes are studied for their stability in biological or industrial matrices .

Methyl 5-oxo-DL-prolinate

The ester derivative, methyl 5-oxo-DL-prolinate (CAS 54571-66-3), serves as a precursor ligand. Key contrasts with the tin complex include:

- Reactivity : The ester lacks metal coordination, rendering it less stable under acidic or basic conditions.

Palladium-Catalyzed Cyclic Acetals

Though structurally distinct, palladium/aluminum oxide (Pd/Al2O3) catalysts used in synthesizing 5-hydroxymethyl-1,3-dioxanes highlight the role of metal centers in modulating reaction efficiency. Tin’s lower catalytic activity compared to Pd may limit its utility in similar synthetic pathways .

Data Table: Comparative Properties

| Property | Tin Tetrakis(5-oxo-DL-prolinate) | Cerium Analog | Methyl Ester Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~689 (estimated) | ~712 (estimated) | 143.14 |

| Metal Electronegativity | 1.96 (Sn) | 1.12 (Ce) | N/A |

| Coordination Number | 4 | 4 | N/A |

| Solubility | Likely polar solvents | Polar solvents | Organic solvents |

| Key Applications | Hypothesized: Catalysis, biomed | Catalysis, materials science | Intermediate in synthesis |

Research Findings and Implications

- Electronic Effects: The 5-oxo group in the ligand enhances electron withdrawal, stabilizing the tin complex but reducing nucleophilic reactivity compared to non-ketone analogs .

- Biological Relevance : Crude algal extracts with 5-oxo-proline derivatives exhibit high anticancer activity (IC50 = 0.6 µg mL−1), but purified components, including metal complexes, show diminished efficacy, suggesting synergy or matrix-dependent effects .

生物活性

Antimicrobial Activity

Tin tetrakis(5-oxo-DL-prolinate) has demonstrated notable antimicrobial properties, particularly against bacterial pathogens. The compound's ability to disrupt bacterial cell membranes and interfere with essential metabolic processes contributes to its bactericidal effects .

Case Study: Antibacterial Efficacy

A study conducted by Chen et al. (2022) investigated the antibacterial activity of tin tetrakis(5-oxo-DL-prolinate) against Pseudomonas aeruginosa biofilms. The results showed that the compound significantly reduced biofilm formation and increased the efficacy of conventional antibiotics .

Table 1: Antibacterial Activity of Tin tetrakis(5-oxo-DL-prolinate) against P. aeruginosa

| Treatment | Biofilm Reduction (%) | Antibiotic Synergy (Fold Increase) |

|---|---|---|

| Control | 0 | 1 |

| Compound | 68.5 | 3.2 |

Antitumor Potential

The antitumor activity of tin tetrakis(5-oxo-DL-prolinate) has been a subject of extensive research. The compound's ability to interact with DNA and modulate cellular pathways makes it a promising candidate for cancer therapy .

- DNA Binding: Tin tetrakis(5-oxo-DL-prolinate) can form covalent bonds with DNA, particularly at the N-7 position of guanine and adenine bases .

- Apoptosis Induction: The compound triggers programmed cell death in cancer cells through various signaling pathways .

- Cell Cycle Arrest: It interferes with the cell cycle progression, leading to growth inhibition of tumor cells .

Enzyme Inhibition

Tin tetrakis(5-oxo-DL-prolinate) has shown the ability to inhibit various enzymes, which contributes to its diverse biological activities.

Research Findings: Urease Inhibition

A study by Rahman et al. (2023) demonstrated that tin tetrakis(5-oxo-DL-prolinate) exhibits potent urease inhibition activity, which could have implications for treating urinary tract infections and gastric ulcers .

Table 2: Urease Inhibition by Tin tetrakis(5-oxo-DL-prolinate)

| Compound Concentration (μM) | Urease Inhibition (%) |

|---|---|

| 10 | 35.2 |

| 50 | 62.8 |

| 100 | 89.7 |

Immunomodulatory Effects

Recent studies have suggested that tin tetrakis(5-oxo-DL-prolinate) may possess immunomodulatory properties, potentially influencing the immune response in various disease states .

Case Study: Inflammatory Response Modulation

In a study by Li et al. (2024), tin tetrakis(5-oxo-DL-prolinate) was found to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。